3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile
Description
3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile is a pyrimidine derivative with the molecular formula C₁₂H₈ClN₃ and a molecular weight of 229.67 g/mol (CAS: 1292317-92-0, MDL: MFCD21790365) . Its structure consists of a benzonitrile group attached to a pyrimidine ring substituted with a chlorine atom at position 2 and a methyl group at position 3. This compound is part of a broader class of pyrimidine-based agrochemical intermediates, where structural variations influence biological activity, solubility, and environmental persistence.
Properties
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c1-8-7-15-12(13)16-11(8)10-4-2-3-9(5-10)6-14/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVWGXDVACXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloro-5-methylpyrimidine with benzonitrile under specific conditions. One common method is through a nucleophilic aromatic substitution reaction where the chloro group on the pyrimidine ring is replaced by the benzonitrile group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with various biological targets, making it suitable for drug development.
Case Study:
In a study focused on developing novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic activity against cancer cell lines. The results indicated that modifications on the pyrimidine ring could enhance efficacy against specific cancer types, demonstrating the compound's potential in targeted therapy.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyrimidine ring is crucial for biological activity.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Agricultural Applications
The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens can lead to effective crop protection strategies.
Case Study:
In agricultural trials, formulations containing this compound demonstrated effective control over fungal pathogens affecting crops like wheat and corn. The compound's mode of action involves disrupting cellular processes in the pathogens, leading to reduced disease incidence.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Positional Isomer: 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile
The positional isomer 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile (CAS: 1292317-91-9, MDL: MFCD21790366) shares the same molecular formula and weight but differs in the placement of the methyl group on the pyrimidine ring (position 6 instead of 5) .
| Property | 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile | 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile |
|---|---|---|
| Molecular Formula | C₁₂H₈ClN₃ | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol | 229.67 g/mol |
| CAS Number | 1292317-92-0 | 1292317-91-9 |
| Substituent Position | 5-methyl on pyrimidine | 6-methyl on pyrimidine |
Key Differences :
Fluorinated Analogues: 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile
A structurally distinct analogue, 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (Compound II.13.m), incorporates a trifluoromethyl group, difluoro-hydroxy-oxo propyl chain, and a triazole moiety .
| Property | This compound | Compound II.13.m |
|---|---|---|
| Key Substituents | Chloro, methyl, benzonitrile | Trifluoromethyl, triazole, difluoro-hydroxy-oxo |
| Functional Complexity | Moderate | High |
| Potential Bioactivity | Agrochemical intermediate | Likely enhanced fungicidal/insecticidal activity |
Key Differences :
- The trifluoromethyl group in Compound II.13.m increases electronegativity and metabolic resistance, making it more persistent in environmental matrices compared to the simpler methyl-substituted compound .
- The triazole group introduces hydrogen-bonding capability, which could enhance target binding affinity in enzyme inhibition (e.g., cytochrome P450 enzymes in pests) .
Residue and Regulatory Comparisons
For example, the metabolite 4-{2-oxo-2-[3-(trifluoromethyl) phenyl]ethyl}-benzonitrile is monitored in crops like citrus fruits and tea (MRL: 0.04–0.1 ppm) .
Implications :
- The absence of trifluoromethyl groups in this compound may result in faster environmental degradation compared to fluorinated analogues, reducing residue concerns.
Research Findings and Implications
- Synthetic Utility : The 5-methyl isomer’s simpler structure makes it a cost-effective intermediate for derivatization, whereas fluorinated analogues require more complex synthesis routes .
- Biological Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., chlorine) exhibit stronger pesticidal activity, but fluorinated compounds like II.13.m show broader-spectrum efficacy due to multi-target interactions .
Biological Activity
3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9ClN2, with a molecular weight of 232.67 g/mol. The compound features a pyrimidine ring substituted with a chloro and methyl group, attached to a benzonitrile moiety.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that similar compounds possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 20 µg/mL | |
| Analog C | Staphylococcus aureus | 15 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro and methyl substitutions on the pyrimidine ring enhance its binding affinity to enzymes involved in cellular signaling pathways, particularly those related to cancer progression and microbial resistance.
- Enzyme Inhibition : The compound acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to cell death.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using mouse models for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
In another case study focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it effectively inhibited bacterial growth at relatively low concentrations, indicating its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
